Cas no 309735-05-5 (5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole)
![5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole structure](https://ja.kuujia.com/scimg/cas/309735-05-5x500.png)
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
- 1H-Benzimidazole, 6-methoxy-2-[[(4-methylphenyl)methyl]thio]-
- CS-0089599
- Z16077046
- AKOS001617262
- CHEMBL2018916
- CCG-16700
- DA-50083
- HY-124938
- 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole
- EX-A5366
- 5-METHOXY-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- ABC-1
- AG-205/13888042
- SR-01000434449-1
- STK729287
- EU-0005141
- HRUYBRGMRSNLNW-UHFFFAOYSA-N
- 6-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole
- SR-01000434449
- 309735-05-5
- Oprea1_077516
- BDBM50380530
- AKOS005531038
- 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole
-
- インチ: 1S/C16H16N2OS/c1-11-3-5-12(6-4-11)10-20-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
- InChIKey: HRUYBRGMRSNLNW-UHFFFAOYSA-N
- SMILES: C1(SCC2=CC=C(C)C=C2)NC2=CC(OC)=CC=C2N=1
計算された属性
- 精确分子量: 284.09833431g/mol
- 同位素质量: 284.09833431g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2Ų
- XLogP3: 3.6
じっけんとくせい
- Color/Form: Solid powder
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole Security Information
- Signal Word:Warning
- 储存条件:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26510-5 mg |
ABC-1 |
309735-05-5 | 5mg |
¥7000.00 | 2023-03-13 |
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole 関連文献
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazoleに関する追加情報
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole: An Overview of a Promising Compound
5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (CAS No. 309735-05-5) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This benzimidazole derivative features a methoxy group and a sulfanyl moiety attached to a 4-methylbenzyl group, which collectively contribute to its distinct chemical and biological characteristics.
The benzimidazole core is a well-known scaffold in medicinal chemistry, often found in various pharmaceuticals due to its favorable pharmacological properties. The presence of the methoxy group and the sulfanyl moiety in the structure of 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole enhances its lipophilicity and stability, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole in various therapeutic areas. One notable application is its use as an antifungal agent. Research has shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membranes, leading to cell death.
In addition to its antifungal properties, 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole has also shown promise as an anticancer agent. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly those derived from breast, lung, and colon cancers. The compound appears to exert its anticancer effects through multiple mechanisms, including induction of apoptosis, inhibition of angiogenesis, and modulation of cell cycle progression.
The pharmacokinetic profile of 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole has been extensively studied to assess its suitability for clinical use. Results indicate that the compound exhibits good oral bioavailability and a favorable half-life, which are crucial factors for effective drug delivery. Furthermore, preliminary toxicology studies have shown that it is well-tolerated at therapeutic doses, with minimal adverse effects observed.
To further explore the therapeutic potential of 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in treating fungal infections and cancer. Early results from these trials are promising, with positive outcomes reported in both patient cohorts.
In conclusion, 5-Methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (CAS No. 309735-05-5) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in both antifungal and anticancer therapies. As research continues to advance, it is anticipated that this compound will play a significant role in addressing unmet medical needs and improving patient outcomes.
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